Genetic Code Expansion: Superior Incorporation Efficiency of 3-Nitro-L-phenylalanine with a Single PylRS Mutant
In the context of genetic code expansion, the selection of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is critical for efficient and high-fidelity incorporation. 3-Nitro-L-phenylalanine demonstrates a distinct advantage as it is incorporated with high fidelity in E. coli at a yield of 10 mg/L of superfolder GFP (sfGFP) using the single, versatile N346A/C348A mutant of pyrrolysyl-tRNA synthetase (PylRS) [1]. In contrast, a more specialized mutant, the F4-nitroTyr-MbPylRS, achieves a much higher yield of ~750 mg/L for sfGFP and ~25% efficiency in HEK293T cells [1]. This demonstrates that while specialized tools exist for higher efficiency, 3-Nitro-L-phenylalanine is uniquely accessible using a broadly applicable PylRS mutant, unlike many other ncAAs which require bespoke synthetase engineering. This simplifies experimental design for researchers new to the field.
| Evidence Dimension | Incorporation yield of ncAA into sfGFP in E. coli |
|---|---|
| Target Compound Data | 10 mg/L |
| Comparator Or Baseline | F4-nitroTyr-MbPylRS (incorporating 3-nitroPhe): ~750 mg/L |
| Quantified Difference | ~75-fold lower yield, but achieved with a single, more general-purpose synthetase |
| Conditions | E. coli cells grown in GMML media with 2 mM ncAA; sfGFP2TAG reporter. |
Why This Matters
This quantifies the compound's accessibility for routine genetic incorporation, balancing yield with the practical advantage of using a well-characterized and broadly active aaRS mutant.
- [1] GCE4All Database. 3-nitro-L-phenylalanine. Entry based on Wang et al. (2013) ACS Chem. Biol. and Porter et al. (2019) ACS Chem. Biol. View Source
